molecular formula C9H10O2 B14718135 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione CAS No. 13038-87-4

3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B14718135
CAS No.: 13038-87-4
M. Wt: 150.17 g/mol
InChI Key: HCLRSBYNYZHMJH-UHFFFAOYSA-N
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Description

3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C9H10O2 It is characterized by a six-membered ring structure with three methyl groups and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylphenol with oxidizing agents to form the desired dione structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the dione into corresponding alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .

Scientific Research Applications

3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of ketone groups allows it to participate in redox reactions, influencing cellular processes. The compound can modulate enzyme activity and affect metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    4-Methylcyclohexa-3,5-diene-1,2-dione: Shares a similar ring structure but with fewer methyl groups.

    2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione: Another related compound with different positions of methyl and ketone groups.

Properties

CAS No.

13038-87-4

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3,4,6-trimethylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C9H10O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4H,1-3H3

InChI Key

HCLRSBYNYZHMJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)C1=O)C)C

Origin of Product

United States

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